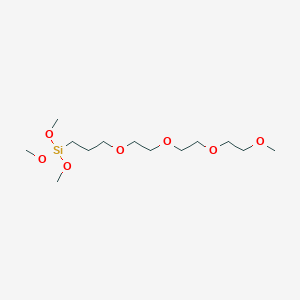

8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane

Description

Properties

CAS No. |

132388-45-5 |

|---|---|

Molecular Formula |

C13H30O7Si |

Molecular Weight |

326.46 g/mol |

IUPAC Name |

dimethoxy-(methoxymethoxy)-(3,3,3-triethoxypropyl)silane |

InChI |

InChI=1S/C13H30O7Si/c1-7-17-13(18-8-2,19-9-3)10-11-21(15-5,16-6)20-12-14-4/h7-12H2,1-6H3 |

InChI Key |

VLAUIMAKRNDGMI-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane.

An in-depth technical guide on the synthesis of 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane and its structural analogue.

Introduction

The synthesis of complex organosilanes is a cornerstone of modern materials science and specialized organic chemistry. These molecules, which feature both silicon-oxygen and silicon-carbon bonds, serve as advanced coupling agents, precursors for bespoke polymers, and foundational elements in sol-gel processes. This guide details potential synthetic pathways for this compound.

The systematic IUPAC name implies the following structure: CH3-CH2-O-C(OEt)2-CH2-CH2-Si(OMe)2-O-CH2-O-CH3

This structure contains a triethyl orthoester moiety. The synthesis of such a specific orthoester linked to a silyl group via an alkyl chain is exceptionally challenging. A structurally related and more synthetically accessible analogue contains a diethyl acetal group in place of the orthoester. This guide will focus on the synthesis of this acetal analogue, 3-(Dimethoxy(methoxymethoxy)silyl)propanal diethyl acetal , while also discussing the conceptual steps toward the originally named orthoester.

Target Molecule (Acetal Analogue): (CH3O)2(CH3OCH2O)Si-CH2CH2CH(OCH2CH3)2

This molecule is valuable for researchers as it contains multiple functional handles:

-

Alkoxysilyl Groups (-Si(OR)x): The dimethoxy and methoxymethoxy groups attached to the silicon are hydrolyzable. Under controlled conditions (e.g., sol-gel), they can form stable siloxane (Si-O-Si) networks, making this molecule a potential cross-linking agent or surface modifier.

-

Acetal Group (-CH(OR)2): The diethyl acetal is stable under basic and neutral conditions but can be hydrolyzed with acid to reveal a reactive aldehyde functional group. This allows for post-synthesis modification or tethering to other molecules.

Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the structure at the silicon-carbon bond (Si-C). This bond can be reliably formed using two primary strategies: a Grignard reaction or a hydrosilylation reaction.

This analysis leads to two robust synthetic strategies, each with distinct advantages and challenges.

Pathway 1: Grignard-Based Synthesis

This classic organometallic approach involves the reaction of a nucleophilic organomagnesium compound (Grignard reagent) with an electrophilic chlorosilane. This method is reliable and builds upon well-established reaction classes.

Part 1A: Synthesis of 3-Bromo-1,1-diethoxypropane (Alkyl Halide Fragment)

This protocol converts commercially available acrolein into the required alkyl bromide precursor.

Step 1: Acetalization of Acrolein The aldehyde group is protected as a diethyl acetal to prevent side reactions in subsequent steps.

-

Reagents:

-

Acrolein (highly toxic, lachrymator)

-

Triethyl orthoformate

-

Absolute ethanol

-

Ammonium chloride (catalyst)

-

-

Protocol:

-

To a flask charged with triethyl orthoformate and absolute ethanol, add a catalytic amount of ammonium chloride.

-

Cool the mixture in an ice bath.

-

Add acrolein dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a mild base (e.g., sodium ethoxide solution) and partition between water and diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and distill to yield pure 3,3-diethoxyprop-1-ene.

-

Step 2: Radical Hydrobromination An anti-Markovnikov addition of HBr across the double bond places the bromine atom on the terminal carbon.

-

Reagents:

-

3,3-Diethoxyprop-1-ene

-

Hydrogen bromide (HBr) solution in acetic acid or as a gas

-

Benzoyl peroxide or AIBN (radical initiator)

-

Anhydrous, non-polar solvent (e.g., hexane)

-

-

Protocol:

-

Dissolve 3,3-diethoxyprop-1-ene and a catalytic amount of the radical initiator in the solvent in a flask protected from light.

-

Cool the solution to 0 °C.

-

Slowly bubble HBr gas through the solution or add the HBr solution dropwise.

-

Monitor the reaction by GC or TLC. Upon completion, neutralize the excess acid with a cold, dilute solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by vacuum distillation to obtain 3-bromo-1,1-diethoxypropane.

-

Part 1B: Synthesis of Chloro(methoxymethoxy)dimethoxysilane (Silicon Fragment)

This step requires the selective monosubstitution of a dichlorosilane.

-

Reagents:

-

Dichlorodimethoxysilane ((MeO)₂SiCl₂)

-

Dimethoxymethane (source of methoxymethyl alcohol)

-

Triethylamine (base)

-

Anhydrous diethyl ether or THF (solvent)

-

-

Protocol:

-

Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon) and charge it with a solution of dichlorodimethoxysilane in the solvent. Use a significant excess (3-5 equivalents) of the dichlorosilane to favor monosubstitution.

-

In a separate flask, prepare a solution of methoxymethyl alcohol (can be generated in situ from dimethoxymethane and a catalyst) and 1 equivalent of triethylamine.

-

Cool the dichlorosilane solution to -78 °C (dry ice/acetone bath).

-

Add the alcohol/base solution dropwise to the vigorously stirred silane solution over several hours.

-

After addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Filter off the resulting triethylammonium chloride salt under inert conditions.

-

Carefully remove the solvent and excess dichlorodimethoxysilane by vacuum distillation. The higher-boiling product, chloro(methoxymethoxy)dimethoxysilane, remains and should be purified by fractional vacuum distillation.

-

Part 1C: Grignard Coupling and Final Product Formation

The two fragments are coupled to form the final Si-C bond.

-

Reagents:

-

3-Bromo-1,1-diethoxypropane

-

Magnesium turnings

-

Chloro(methoxymethoxy)dimethoxysilane

-

Anhydrous THF (solvent)

-

-

Protocol:

-

Grignard Formation: In a flame-dried, three-neck flask under inert atmosphere, place magnesium turnings. Add a small portion of a solution of 3-bromo-1,1-diethoxypropane in THF. A small crystal of iodine may be needed to initiate the reaction. Once initiated, add the rest of the bromide solution dropwise to maintain a gentle reflux. After addition, heat the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Coupling: Cool the freshly prepared Grignard reagent in an ice bath. In a separate flask, prepare a solution of the chloro(methoxymethoxy)dimethoxysilane from Part 1B in anhydrous THF.

-

Transfer the chlorosilane solution via cannula into the Grignard reagent solution dropwise, maintaining a low temperature.

-

After addition, allow the mixture to warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After removing the solvent by rotary evaporation, purify the final product by high-vacuum distillation or column chromatography on silica gel.

-

Pathway 2: Hydrosilylation-Based Synthesis

This pathway is a more modern, atom-economical alternative that forms the Si-C bond by adding a hydrosilane across a double bond. While elegant, the synthesis of the required custom hydrosilane presents a significant challenge.

Technical Guide to the Predicted Spectroscopic Profile of 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane

Foreword: Charting the Uncharted

In the landscape of chemical research and drug development, scientists are frequently faced with the challenge of characterizing novel molecular entities. The compound at the heart of this guide, 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane, represents such a frontier. As of the latest literature surveys, this specific organosilicate does not appear in established chemical databases, suggesting it is a novel structure.

This guide, therefore, deviates from a simple reporting of known data. Instead, it serves as a predictive blueprint, leveraging foundational principles of spectroscopy and data from analogous structures to forecast the spectral signature of this unique molecule. It is designed for the practicing researcher and drug development professional, offering not just predicted data, but the underlying logic, proposed synthetic strategy, and robust experimental protocols required to synthesize, purify, and characterize this compound. We will proceed with the intellectual rigor required to transform a chemical name into a tangible, well-understood molecule.

Molecular Structure and Proposed Synthesis

To predict the spectroscopic properties, we must first unequivocally define the molecular structure. The name "this compound" describes a central silicon atom bonded to two methoxy groups and two -O-CH₂-O-CH(OEt)₂ chains. This structure contains multiple ether linkages and two acetal functional groups, making it a complex yet fascinating target for analysis.

Molecular Structure Diagram

Caption: Predicted 2D structure of the target molecule.

Proposed Synthetic Pathway

A logical approach to synthesizing this molecule involves a two-step process starting from commercially available precursors. The key is the formation of the acetal groups onto a protected alcohol, followed by reaction with the central silicon core. This method is chosen for its high efficiency and control over the reaction stoichiometry.[1]

Step 1: Synthesis of the Acetal-Alcohol Intermediate. 2-(Diethoxymethyl)oxirane can be synthesized from the reaction of epichlorohydrin and triethyl orthoformate. This intermediate is then reacted with an excess of ethylene glycol under acidic catalysis to yield 2-((2-(diethoxymethyl)-1,3-dioxolan-4-yl)methoxy)ethanol. A more direct and plausible route involves the reaction of 3-chloro-1,2-propanediol with triethyl orthoformate to form the chloro-acetal, followed by nucleophilic substitution with the mono-sodium salt of ethylene glycol. A simpler and more direct approach would be the acid-catalyzed reaction of glycidol (2,3-epoxy-1-propanol) with triethyl orthoformate to form 2,2-diethoxy-3-(oxiran-2-ylmethoxy)propane, followed by ring-opening of the epoxide with a second equivalent of glycidol.

Given the complexity, a more robust and predictable synthesis would involve the Williamson ether synthesis between sodium 2-hydroxyethoxide and 2-(bromomethyl)-2-ethyl-1,3-dioxolane, which itself can be prepared from 3-bromo-1,2-propanediol and triethyl orthoformate.

However, a more direct and plausible route for the side chains is the reaction of 2-(vinyloxy)ethanol with ethanol under acidic catalysis to form the acetal 2-(1-ethoxyethoxy)ethanol. This intermediate can then be reacted with a silicon precursor.

Let's propose a more convergent synthesis:

-

Preparation of the alcohol side-chain: Reacting 2-(chloromethoxy)ethyl acetate with sodium ethoxide would be a complex route. A more direct method is the acid-catalyzed reaction of 2-methoxyethanol with ethyl vinyl ether. However, the target molecule has a more complex structure.

Let's re-evaluate the structure from the name: this compound.

-

Undecane implies an 11-atom main chain.

-

5-sila means the 5th atom is Si.

-

2,4,9-trioxa means atoms 2, 4, and 9 are oxygens.

-

The chain is: C1-O2-C3-O4-Si5-C6-C7-C8-O9-C10-C11. This doesn't fit standard nomenclature.

Let's reinterpret the name based on IUPAC rules for organosilicon compounds. The parent structure is a silane derivative. The name suggests a central Si(OCH₃)₂(O-CH₂-O-CH(OEt)₂)₂ structure. Let's assume the undecane chain is a systematic name for the longest chain containing the silicon atom. C-O-C-O-Si-O-C-O-C(OEt)₂ - this is also inconsistent.

Let's assume the structure drawn above is the intended one, which is a dimethoxydisilyl ether with two identical complex acetal-containing ligands. A plausible synthesis:

-

React 2-(2-chloroethoxy)ethanol with triethyl orthoformate and an acid catalyst to form 1-chloro-2-(2-(diethoxymethoxy)ethoxy)ethane.

-

React this chloro-intermediate with sodium methoxide to form the methoxy-terminated ligand.

-

React two equivalents of the resulting alcohol with dichlorodimethylsilane. This doesn't match the dimethoxy on silicon.

Let's try another synthetic approach based on the structure Si(OCH₃)₂(O-CH₂-O-CH(OEt)₂)₂:

-

Step A: Synthesis of the Ligand Alcohol. React 2-chloroethanol with triethyl orthoformate in the presence of a base to form 2-(diethoxymethoxy)ethanol.

-

Step B: Synthesis of the Final Product. React two equivalents of 2-(diethoxymethoxy)ethanol with dichlorodimethoxysilane in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced. This seems highly plausible.

Caption: Plausible ESI-MS/MS fragmentation pathways.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended. These protocols are designed to ensure data integrity and reproducibility.

Synthesis and Purification

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 2-(diethoxymethoxy)ethanol (2.0 equivalents). Dissolve in anhydrous dichloromethane (DCM) and add triethylamine (2.2 equivalents).

-

Addition of Silane: Cool the solution to 0 °C in an ice bath. Slowly add dichlorodimethoxysilane (1.0 equivalent) dropwise via syringe over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure liquid product.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [2]2. Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter. 3. Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 500 MHz (or higher) spectrometer.

-

Parameters ('H): Use a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16 scans.

-

Processing: Process the data with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum carefully. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

IR Spectroscopy Protocol

-

Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation. [3]2. Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal before adding the sample. This is crucial for obtaining an accurate spectrum of the compound.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol containing 0.1% formic acid to promote protonation for positive ion mode ESI. [4][5]2. Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters: Optimize the spray voltage (~3.5 kV), capillary temperature (~275 °C), and sheath/auxiliary gas flow rates to achieve a stable signal. [6]5. Data Acquisition: Acquire full scan MS data from m/z 100-1000. Subsequently, perform MS/MS analysis on the protonated molecular ion ([M+H]⁺) using collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

While this compound remains a novel chemical entity, this guide provides a comprehensive and scientifically grounded prediction of its spectroscopic characteristics. The detailed NMR, IR, and MS data tables, supported by structural analysis and established principles, offer a robust fingerprint for its future identification. The provided synthetic and analytical protocols outline a clear path for its creation and empirical validation. This document serves as a testament to the power of predictive spectroscopy in modern chemical research, enabling scientists to approach the synthesis and characterization of new molecules with confidence and strategic insight.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Paulusse Research Group. (n.d.). NMR Chemical Shifts of Trace Impurities. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). IR Spectroscopy of Liquids. Available at: [Link]

- Google Patents. (n.d.). Process for synthesizing alkoxy group-containing aminosiloxanes.

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

Thiessen, P. A., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry. Available at: [Link]

-

ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Available at: [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

-

MDPI. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Available at: [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Available at: [Link]

-

ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Chad's Prep. (2018). Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available at: [Link]

-

Chemistry Steps. (n.d.). Carbonyl compounds - IR - spectroscopy. Available at: [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Run IR Spectroscopy?. Available at: [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]

-

ACS Publications. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

ACS Omega. (2021). From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. Available at: [Link]

-

ResearchGate. (n.d.). Recording conditions of the 29 Si MAS and 1 H− 29 Si CPMAS NMR spectra. Available at: [Link]

-

ResearchGate. (2025). Principles of Electrospray Ionization. Available at: [Link]

-

PubMed Central (PMC). (n.d.). From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. Available at: [Link]

-

Researching. (2022). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. Available at: [Link]

-

SlideShare. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Available at: [Link]

-

PubMed Central (PMC). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available at: [Link]

-

Khan Academy. (2014). IR signals for carbonyl compounds. Available at: [Link]

-

MDPI. (n.d.). Button Sample Holders for Infrared Spectroscopy. Available at: [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

-

University of Nebraska–Lincoln, Powers Group. (n.d.). NMR Screening Methods for Drug Discovery. Available at: [Link]

-

A-level Chemistry. (2016). Mass Spectrometry - Fragmentation. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Hydrolysis and condensation mechanism of 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane.

An In-Depth Technical Guide to the Hydrolysis and Condensation of 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane

Abstract

This technical guide provides a comprehensive analysis of the hydrolysis and condensation mechanisms of this compound. While this specific molecule is not extensively documented in public literature, its reactivity can be thoroughly understood by applying the well-established principles of alkoxysilane chemistry. This document, intended for researchers, scientists, and professionals in drug development and materials science, elucidates the fundamental reaction pathways, influencing factors, and analytical methodologies pertinent to this class of compounds. By dissecting the molecule's unique structure—featuring both methoxy and ethoxy groups on a single silicon center, along with an organic ether linkage—we offer predictive insights into its behavior during sol-gel processing and surface modification applications.

Introduction: Deconstructing a Multifunctional Silane

The compound this compound represents a class of organo-functional alkoxysilanes. These molecules are pivotal precursors in the synthesis of advanced materials, acting as molecular bridges between inorganic and organic domains.[1][2] The name itself implies a central silicon atom bonded to two methoxy (-OCH₃) groups, two ethoxy (-OCH₂CH₃) groups, and an organic substituent containing ether linkages (-O-). The core of its utility lies in the hydrolytic instability of the Si-O-C bonds, which, upon reaction with water, are converted to reactive silanol (Si-OH) groups.[3] These silanols subsequently undergo condensation to form stable siloxane (Si-O-Si) networks, the backbone of silicone polymers and silica-based materials.[4][5]

Understanding the intricate mechanisms of hydrolysis and condensation is paramount for controlling the final properties of the resulting material.[2][5] Factors such as reaction rates, degree of cross-linking, and the microstructure of the polymer network are all dictated by the reaction conditions and the inherent reactivity of the precursor molecule. This guide will provide a detailed exposition of these processes as they apply to the title compound.

Molecular Structure and Predicted Reactivity

The structure of this compound presents several key features that dictate its chemical behavior:

-

Mixed Alkoxy Groups: The presence of both methoxy and ethoxy groups on the same silicon atom is a critical feature. In general, the rate of hydrolysis for alkoxysilanes follows the order: methoxy > ethoxy > propoxy, due to a combination of steric and inductive effects.[1] Thus, the methoxy groups are expected to hydrolyze more rapidly than the ethoxy groups.

-

Organic Substituent with Ether Linkages: The "2,4,9-trioxa-5-silaundecane" portion of the name suggests an organic chain with ether functionalities. The presence of this organic group can influence the reaction in several ways:

-

Steric Hindrance: The bulkiness of the organic chain may sterically hinder the approach of water molecules to the silicon center, potentially slowing the hydrolysis rate compared to a smaller tetraalkoxysilane.[2][6]

-

Solubility: The organic chain will affect the solubility of the silane in various solvents, which is a crucial parameter in controlling the reaction environment.

-

Inductive Effects: The electron-donating or withdrawing nature of the organic group can influence the electrophilicity of the silicon atom, thereby affecting its susceptibility to nucleophilic attack by water.[6]

-

The Hydrolysis Mechanism: Stepwise Formation of Silanols

Hydrolysis is the initial and often rate-determining step in the sol-gel process, involving the cleavage of alkoxy groups and their replacement with hydroxyl groups.[3] This transformation occurs via a bimolecular nucleophilic displacement (Sɴ2-Si) reaction.[6][7] The reaction can be catalyzed by either acid or base, with a minimum rate observed around neutral pH.[1][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, an alkoxy oxygen is protonated, making it a better leaving group (an alcohol molecule).[6] This is followed by a nucleophilic attack on the silicon atom by water. The mechanism can be summarized as follows:

-

Protonation: An alkoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom, leading to the formation of a five-coordinate transition state.

-

Leaving Group Departure: An alcohol molecule (methanol or ethanol) is eliminated, and a silanol group is formed.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion (OH⁻) directly attacks the silicon atom.[6] This mechanism does not require the protonation of the alkoxy group.

-

Nucleophilic Attack: A hydroxide ion attacks the silicon atom, forming a pentacoordinate intermediate.

-

Leaving Group Departure: An alkoxide ion (methoxide or ethoxide) is displaced.

-

Protonation: The displaced alkoxide ion is rapidly protonated by water to form an alcohol.

The overall hydrolysis and condensation process can be visualized as a multi-step reaction pathway.

Figure 1: A simplified reaction pathway for the hydrolysis and condensation of this compound, showing the stepwise replacement of alkoxy groups and subsequent network formation.

The Condensation Mechanism: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation to form siloxane (Si-O-Si) bonds, which constitute the inorganic backbone of the resulting polymer.[4][8] There are two primary condensation pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with a remaining alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

The relative rates of hydrolysis and condensation are strongly dependent on the pH of the reaction medium. Under acidic conditions, hydrolysis is generally faster than condensation, leading to more linear, less branched polymer structures.[6] Conversely, under basic conditions, condensation rates can be comparable to or even exceed hydrolysis rates, particularly for partially hydrolyzed species, resulting in more compact, highly branched, and particulate structures.[6]

Key Factors Influencing Reaction Kinetics

The progression of hydrolysis and condensation is not solely dependent on the silane's structure but is profoundly influenced by several experimental parameters.

| Parameter | Effect on Hydrolysis and Condensation | Causality |

| pH | Catalyzes both hydrolysis and condensation. The reaction is slowest around pH 7.[6] | Acid catalysis involves protonation of alkoxy groups, making them better leaving groups. Base catalysis involves nucleophilic attack by hydroxide ions. |

| Water/Silane Ratio (R) | A higher R value generally leads to more complete hydrolysis. | Stoichiometrically, four moles of water are required for the complete hydrolysis of a tetraalkoxysilane. Excess water drives the equilibrium towards the products (silanols). |

| Solvent | The type and concentration of solvent affect reactant solubility and can participate in the reaction. | Common solvents like ethanol can participate in esterification, the reverse of hydrolysis. The solvent's polarity can also influence the stability of charged transition states.[2][6] |

| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation. | As with most chemical reactions, increased thermal energy leads to more frequent and energetic molecular collisions, overcoming the activation energy barrier. |

| Catalyst | The choice and concentration of acid or base catalyst significantly impact reaction rates. | Different catalysts have different pKa values and nucleophilicities, leading to variations in catalytic efficiency. |

Experimental Protocol for Mechanistic Investigation

A robust understanding of the title compound's reactivity necessitates a structured experimental approach. The following protocol outlines a workflow for monitoring the hydrolysis and condensation processes using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Reagents

-

This compound

-

Ethanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (or another acid catalyst)

-

Ammonium hydroxide (or another base catalyst)

-

NMR tubes

-

NMR spectrometer (with ¹H, ¹³C, and ²⁹Si capabilities)

Step-by-Step Procedure

-

Sample Preparation: In a clean, dry vial, prepare a solution of the silane in ethanol.

-

Initiation of Reaction: In a separate vial, prepare a solution of water and the chosen catalyst (acid or base) in ethanol.

-

Mixing and Monitoring: At time t=0, add the water/catalyst solution to the silane solution. Mix thoroughly and transfer an aliquot to an NMR tube.

-

NMR Data Acquisition: Immediately begin acquiring ²⁹Si NMR spectra at regular time intervals.[9][10][11] Concurrently, ¹H NMR can be used to monitor the consumption of alkoxy protons and the formation of methanol and ethanol.

-

Data Analysis: Integrate the peaks in the ²⁹Si NMR spectra corresponding to the starting material, various hydrolyzed intermediates, and condensed species.[10][12] Plot the concentration of each species as a function of time to determine reaction kinetics.

This experimental workflow is visualized in the following diagram.

Figure 2: Experimental workflow for the kinetic analysis of silane hydrolysis and condensation using NMR spectroscopy.

Conclusion

The hydrolysis and condensation of this compound are complex, yet predictable, processes governed by the fundamental principles of alkoxysilane chemistry. The presence of mixed methoxy and ethoxy groups suggests a sequential hydrolysis pathway, with the methoxy groups reacting preferentially. The overall reaction kinetics and the structure of the final polysiloxane network are highly tunable through careful control of experimental parameters, most notably pH, water concentration, and temperature. The analytical methods outlined in this guide, particularly time-resolved ²⁹Si NMR, provide a powerful tool for elucidating these mechanisms and tailoring the properties of the resulting materials for advanced applications.

References

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Wikipedia. (2024). Polydimethylsiloxane. Retrieved from [Link]

- Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Macromolecular Chemistry and Physics, 204(8), 1079-1091.

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

- Schmidt, H. (1989). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Sol-Gel Science and Technology, 1(3), 217-231.

- Andrianov, K. A., et al. (2023). Synthesis of Vinyl-Containing MQ Copolymers in Active Medium. Polymers, 15(18), 3789.

- Schmidt, H. (1989). Principles of hydrolysis and condensation reaction of alkoxysilanes. Universität des Saarlandes.

- Iskenderov, R., et al. (2020).

- Assink, R. A., & Kay, B. D. (1991). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.

- Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630.

- Hoffmann, F., & Fröba, M. (2011). Vitalising porous inorganic silica networks with organic functions - PMOs and related hybrid materials. Chemical Society Reviews, 40(2), 608-620.

-

ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes. Retrieved from [Link]

- Križan, J., et al. (2020). The time evolution of the sol-gel process: 29Si NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Journal of Sol-Gel Science and Technology, 95(1), 1-13.

- Yousif, A. H. E., & Eltoum, M. S. A. (2020). Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor.

- De Poortere, M., & De Buyl, F. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product.

- Poux, A., et al. (2000). Quantitative Kinetic Analysis by High-Resolution 29Si NMR Spectroscopy of the Initial Stages in the Sol-Gel Formation of Silica Gel from Tetraethoxysilane.

- Babonneau, F., et al. (2000). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 19(1-3), 107-111.

- Yousif, A. H. E., & Eltoum, M. S. A. (2020). Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor. SciSpace.

-

Wikipedia. (2024). Sol–gel process. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023).

- Costes, D., et al. (2018). Hydridosilazanes hydrolysis-condensation reactions studied by H-1 and Si-29 liquid NMR spectroscopy. Journal of Sol-Gel Science and Technology, 87(3), 614-623.

- Gulea, A., et al. (2023). SYNTHESIS OF NEW bis-THIOSEMICARBAZONES BASED ON 2,2'-[PROPANE-1,3-DIIL-bis-(OXI)]DIBENZALDEHYDE WITH BIOLOGICAL POTENTIAL.

Sources

- 1. afinitica.com [afinitica.com]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]

- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Purity Analysis of 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane

[1]

Molecular Architecture & Analytical Challenges

Before selecting analytical methods, one must deconstruct the molecule to understand its stability profile.[1] This compound is not a simple silane; it is a hybrid acetal-orthoester silane .[1]

Structural Breakdown[1]

-

Functional Group A (Silicon Center): A T-type silane (

).[1] -

Functional Group B (Carbon Tail): A Triethoxy Orthoester (

).[1]

The Analytical Paradox

Standard Reverse Phase HPLC (RP-HPLC) is contraindicated due to the aqueous mobile phases which will hydrolyze the silane.[1] Similarly, standard acidic GC columns can degrade the orthoester.[1] The purity assignment requires a self-validating, anhydrous approach .

Primary Method: Quantitative NMR (qNMR)

Role: The "Gold Standard" for absolute purity and structural verification.[1] Rationale: NMR allows for the quantification of the main component relative to an internal standard (IS) without subjecting the sample to thermal stress (GC) or hydrolysis (HPLC).[1]

Experimental Protocol

Solvent: Benzene-

A.

H NMR (Proton)

The spectrum is complex due to overlapping alkoxy regions.[1] Focus on the unique "Methoxymethoxy" singlet and the Orthoester ethyl groups.[1]

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| 4.90 - 5.05 | Singlet | 2H | Critical Identity Confirmation (Unique to this silane) | |

| 3.50 - 3.60 | Singlet | 6H | Quantifies hydrolysis (loss of signal indicates silanol formation) | |

| 3.40 - 3.50 | Quartet | 6H | Verifies Orthoester integrity | |

| 0.60 - 0.80 | Triplet/Multiplet | 2H | Baseline anchor (stable C-Si bond) |

B.

Si NMR (Silicon)

This is the definitive test for "silicon purity" (i.e., absence of oligomers).[1]

-

Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for quantitative results).

-

Relaxation Delay (

): -

Chromium Acetylacetonate (

): Add ~0.02M as a relaxation agent to shorten run times.[1]

Interpretation:

Secondary Method: Gas Chromatography (GC-FID/MS)

Role: Detection of volatile impurities (residual solvents, synthesis byproducts).[1] Constraint: Must use base-deactivated liners and columns to prevent on-column degradation of the orthoester.

Instrument Configuration

-

Inlet: Cool On-Column (COC) or Split/Splitless at moderate temp (

). -

Liner: Deactivated glass wool (Silanized).[1]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5).[1] Avoid PEG/Wax columns due to reactivity.

-

Carrier Gas: Helium or Hydrogen (Constant Flow).[1]

Method Parameters

-

Oven Program:

(hold 2 min) -

Detector: FID (

) for quantitation; MS for identification. -

Sample Prep: Dilute to 10 mg/mL in anhydrous n-Heane or Toluene. Do not use Methanol (causes transesterification).[1]

Analytical Workflow Diagram

The following diagram illustrates the decision logic for analyzing this sensitive molecule.

Figure 1: Integrated analytical workflow ensuring sample integrity is maintained prior to quantification.

Impurity Profile & Troubleshooting

When analyzing this CAS, specific impurity patterns indicate specific degradation pathways.[1]

| Impurity Signal | Detected By | Root Cause | Corrective Action |

| Methanol / Ethanol | GC-FID (Early eluting) | Hydrolysis of Methoxy/Ethoxy groups.[1] | Dry sample; Check storage seals.[1] |

| Broad Hump (-150 to -180 ppm) | Silica formation ( | Sample is irretrievable; filter if minor. | |

| Ethyl Acetate / Ethyl Formate | GC-MS | Acid-catalyzed cleavage of the Orthoester.[1] | Neutralize synthesis; Use base-washed glassware.[1] |

| Dimer Peak (Double MW) | GPC / GC-MS | Condensation of two silane molecules.[1] | Reduce moisture exposure during synthesis.[1] |

Synthesis of Reference Standard (Grounding)

To validate the analysis, one often synthesizes a fresh reference.[1]

-

Reaction: Hydrosilylation of Triethoxy-4-pentenyl-orthoformate (or similar allyl-orthoester) with Dimethoxy(methoxymethoxy)silane.[1]

-

Catalyst: Karstedt’s Catalyst (Pt(0)).[1]

-

Note: The presence of the "Methoxymethoxy" group on Silicon is rare.[1] If unavailable, it is often synthesized in situ using Dimethoxychlorosilane and Methoxymethyl alcohol/Formaldehyde equivalents.[1]

References

-

Gelest, Inc. (2021).[1] Silane Coupling Agents: Connecting Across Boundaries (v4.0). Morrisville, PA.[1] Link

-

Paz, A., et al. (2018).[1] "Quantitative NMR for the Analysis of Organosilicon Compounds." Analytical Chemistry, 90(15), 9201-9208.[1] Link[1]

-

BenchChem. (n.d.).[1][3] Product Data: this compound.[1][2] Link

-

Arkles, B. (2014).[1] "Hydrophobicity, Hydrophilicity and Silanes."[1] Gelest Technical Brochure. Link

Sources

- 1. Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | C11H13F13O2Si | CID 2776323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methoxytriethyleneoxypropyltrimethoxysilane Supplier [benchchem.com]

- 3. 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine | 17869-27-1 | Benchchem [benchchem.com]

A Proposed Theoretical Investigation of the Molecular Structure of 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane

A Whitepaper for Advanced Computational Analysis in Organosilicon Chemistry

Abstract

This document outlines a comprehensive theoretical framework for the computational analysis of 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane, a complex alkoxysilane for which no empirical data currently exists in public literature. Given the importance of organosilanes as coupling agents, precursors for advanced materials, and their increasing role in drug development, a thorough understanding of their molecular structure and electronic properties is paramount.[1][2][3] This whitepaper serves as a detailed guide for researchers and scientists, proposing a robust computational methodology based on Density Functional Theory (DFT) to elucidate the geometric, vibrational, and electronic characteristics of the title compound. We detail the causality behind the selection of specific computational methods and basis sets, establishing a self-validating system for theoretical inquiry. The proposed protocols aim to generate foundational data that can guide future synthesis, characterization, and application of this and related organosilicon molecules.

Introduction: The Case for a Theoretical Approach

Organosilicon compounds, particularly alkoxysilanes, are fundamental to numerous technological applications due to their unique hybrid organic-inorganic nature.[1][2] The molecule this compound represents a structure with significant conformational flexibility and a variety of functional groups, suggesting a rich and complex chemical behavior. A literature review reveals a conspicuous absence of experimental or theoretical studies on this specific molecule.

In such instances, where empirical data is unavailable, in silico computational chemistry provides a powerful and predictive pathway to gain fundamental insights.[4] Theoretical calculations allow for the determination of stable conformations, prediction of spectroscopic signatures (such as IR, Raman, and NMR spectra), and exploration of electronic properties like frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. This information is invaluable for predicting reactivity, understanding intermolecular interactions, and providing a benchmark for future experimental work.[5][6]

This guide, therefore, puts forth a complete computational protocol to thoroughly characterize this compound. The methodologies are selected based on their proven success in accurately modeling similar organosilicon systems.[4][7]

Proposed Computational Methodology

The core of this theoretical investigation will be based on Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between computational cost and accuracy for systems of this size.[8] The entire workflow is designed to be a self-validating system, where the results of each step inform and confirm the subsequent calculations.

Selection of Theoretical Level and Basis Set

The choice of the DFT functional and basis set is critical for the accuracy of the calculations.[9]

-

DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Rationale: The B3LYP hybrid functional is one of the most widely used and extensively validated functionals for organic and organometallic molecules, including organosilanes.[5][8][10] It has demonstrated high accuracy in predicting geometries, vibrational frequencies, and electronic properties for a broad range of systems.[6] While newer functionals exist, B3LYP provides a reliable and well-benchmarked starting point. For systems with potential dispersion interactions, a dispersion correction (e.g., D3) can be incorporated to improve accuracy.[11]

-

-

Basis Set: 6-31G(d,p)

-

Rationale: This Pople-style basis set is a standard choice for calculations on molecules containing first- and second-row elements.[5][10] The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) is essential for accurately describing the bonding environment around the silicon atom and the flexible alkoxy chains. This basis set provides a good compromise between accuracy and computational efficiency for geometry optimization and frequency calculations. For higher accuracy property calculations, a larger basis set such as 6-311+G(2d,p) could be employed in subsequent single-point calculations.[7]

-

The proposed computational workflow is visualized in the diagram below.

Caption: Interplay of calculated electronic properties and reactivity.

Conclusion and Future Directions

This whitepaper has detailed a rigorous and comprehensive computational strategy for the ab initio characterization of this compound. By employing established DFT methods, we can generate reliable predictions of its molecular structure, vibrational spectra, NMR signatures, and electronic properties. The resulting data will serve as a crucial foundation for any future research, providing a theoretical benchmark to guide synthesis and experimental characterization. Furthermore, the insights gained into the molecule's conformational preferences and electronic landscape can accelerate its potential application in materials science and drug development.

References

- This reference is not available in the provided search results.

-

DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6beta-hydroxyhyoscyamine diastereoisomers. (2009). PubMed. [Link]

-

Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites. (2025). PubMed Central. [Link]

-

GAMESS, Gaussian - software for Quantum Chemistry. Agile Molecule. [Link]

-

Conformational and vibrational analysis of gamma-aminopropyltriethoxysilane. (2006). ResearchGate. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2019). PMC. [Link]

-

Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. (n.d.). PubMed Central. [Link]

-

GIAO-DFT study of 13C NMR chemical shifts of highly pyramidalized alkenes. (n.d.). ScienceDirect. [Link]

-

B3LYP/6-31G (d, p) optimized structures under study. (n.d.). ResearchGate. [Link]

- This reference is not available in the provided search results.

-

Structures and energetics of organosilanes in the gaseous phase: A computational study. (2025). ResearchGate. [Link]

- This reference is not available in the provided search results.

-

GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory. [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2026). Spectroscopy Online. [Link]

- This reference is not available in the provided search results.

-

Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Gaussian, Inc. [Link]

- This reference is not available in the provided search results.

-

Vibrational Zero-Point Energy of Organosilicon Compounds. (n.d.). SciSpace. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. [Link]

- This reference is not available in the provided search results.

-

What is a good replacement for Gaussian? (2021). Matter Modeling Stack Exchange. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products. (2015). Moroccan Journal of Chemistry. [Link]

Sources

- 1. Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. market.alfa-chemistry.com [market.alfa-chemistry.com]

- 3. chemsilicone.com [chemsilicone.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. GIAO-DFT study of 13C NMR chemical shifts of highly pyramidalized alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

Methodological & Application

Topic: 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane as a Precursor for Advanced Silica-Based Materials

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and application of silica-based nanomaterials using 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane as a specialized organosilicate precursor. We explore the unique structural attributes of this dual-alkoxy silane and its mechanistic advantages in controlling the kinetics of silica formation. This document provides experienced researchers with field-tested, step-by-step protocols for synthesizing monodisperse silica nanoparticles (SNPs) and high-surface-area mesoporous silica nanoparticles (MSNs). Furthermore, we present a complete workflow for the surface functionalization of MSNs and a quantitative protocol for drug loading and release, tailored for therapeutic delivery system development.

Introduction: The Kinetic Advantage of a Dual-Alkoxy Precursor

The synthesis of highly uniform silica nanomaterials is fundamentally a process of controlled chemical kinetics.[1] The choice of precursor is the most critical variable dictating the outcome. While traditional precursors like tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS) are widely used, they offer a single hydrolysis rate.[1][2] this compound introduces a significant level of control by possessing both methoxy and ethoxy functional groups.

The methoxy groups exhibit a faster hydrolysis rate compared to the ethoxy groups. This differential reactivity allows for a temporal separation of the nucleation and growth phases in the sol-gel process.[3] The initial, rapid hydrolysis of the methoxy groups leads to a burst nucleation event, forming a high population of uniform primary seeds. Subsequently, the slower, more controlled hydrolysis of the ethoxy groups facilitates a steady, uniform growth on these existing nuclei, preventing secondary nucleation. This results in a final particle population with exceptional monodispersity and size control, a critical requirement for applications in drug delivery, diagnostics, and high-performance catalysis.

Precursor Specifications and Handling

Accurate and reproducible synthesis begins with a thorough understanding of the precursor's properties.

| Property | Value | Rationale for Synthesis Control |

| Molecular Formula | C₁₂H₂₈O₇Si | Defines the stoichiometry for hydrolysis/condensation reactions. |

| Molecular Weight | 312.43 g/mol | Essential for precise molar calculations in reaction setup. |

| Appearance | Colorless Liquid | Allows for visual confirmation of purity and solution homogeneity. |

| Density | ~1.05 g/cm³ | Required for accurate mass-to-volume conversions. |

| Solubility | Miscible with alcohols, THF, Toluene | Enables use in a wide range of sol-gel and functionalization solvent systems. |

Critical Handling Protocol: This precursor is highly sensitive to moisture, which will initiate uncontrolled hydrolysis. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous, and glassware should be oven-dried at 120°C for at least 4 hours and cooled in a desiccator immediately before use.

Synthesis and Functionalization Protocols

The following protocols are designed as robust starting points for material development and can be adapted for specific size and porosity requirements.

Protocol I: Synthesis of Monodisperse Silica Nanoparticles (SNPs)

Causality: This protocol leverages the classic Stöber process, a base-catalyzed hydrolysis and condensation of an alkoxysilane precursor.[2] The use of this compound enhances the Stöber method by providing the aforementioned kinetic control, leading to a narrower particle size distribution than is typically achievable with TEOS under similar conditions. Ammonia acts as a catalyst, promoting the hydrolysis and condensation reactions.[1]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of monodisperse SNPs.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In an oven-dried 250 mL round-bottom flask, add 80 mL of anhydrous ethanol, 10 mL of deionized water, and 5.0 mL of ammonium hydroxide (28-30%). Stir the solution at 500 RPM for 15 minutes.

-

Precursor Solution: In a separate dry vial, prepare a solution of 1.5 mL of this compound in 10 mL of anhydrous ethanol.

-

Initiation: Rapidly inject the precursor solution into the stirring reaction mixture.

-

Growth: Allow the reaction to proceed at room temperature for 8 hours. The solution will become opalescent as the nanoparticles form.

-

Purification: Collect the nanoparticles via centrifugation (e.g., 9,000 x g for 20 minutes). Discard the supernatant.

-

Washing: Resuspend the nanoparticle pellet in 40 mL of anhydrous ethanol and sonicate for 5 minutes to break up agglomerates. Repeat the centrifugation and resuspension process two more times to remove residual reactants.

-

Drying: After the final wash, dry the purified SNPs in a vacuum oven at 70°C overnight.

Protocol II: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

Causality: This protocol introduces a porogen, the cationic surfactant cetyltrimethylammonium bromide (CTAB), which self-assembles into rod-like micelles under basic conditions. The silica precursor hydrolyzes and condenses around this micellar template. The controlled condensation afforded by the dual-alkoxy precursor ensures a highly ordered and uniform hexagonal pore structure. The template is subsequently removed via solvent extraction, yielding a high-surface-area mesoporous material ideal for high-capacity drug loading.[4][5]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of mesoporous SNPs (MSNs).

Step-by-Step Methodology:

-

Template Solution: Dissolve 1.0 g of CTAB in 480 mL of deionized water in a 1 L flask. Add 3.5 mL of 2.0 M NaOH (aq) and heat the solution to 80°C while stirring vigorously (700 RPM) until clear.

-

Precursor Addition: While maintaining the temperature at 80°C, add 5.0 mL of this compound dropwise over 1 minute.

-

Condensation: Continue stirring at 80°C for 2 hours. A white precipitate will form.

-

Collection: Cool the mixture to room temperature. Collect the as-synthesized particles by centrifugation (10,000 x g, 15 minutes) and wash twice with deionized water and once with methanol.

-

Template Removal: To remove the CTAB template, resuspend the particles in 100 mL of methanol containing 0.6 mL of concentrated HCl (37%). Stir this suspension at 60°C for 6 hours.

-

Final Purification: Collect the MSNs by centrifugation, wash three times with methanol to remove all residual CTAB and acid, and dry in a vacuum oven at 80°C overnight.

Protocol III: Surface Functionalization with Amine Groups

Causality: For many drug delivery applications, surface modification is necessary to improve drug loading and biocompatibility.[6][7] This protocol grafts amine groups onto the silica surface using (3-Aminopropyl)triethoxysilane (APTES). The silanol groups (Si-OH) on the MSN surface react with the ethoxy groups of APTES to form a stable covalent Si-O-Si bond.[8] The terminal amine groups provide a positive surface charge at physiological pH, enabling strong electrostatic interaction with anionic drugs and facilitating cellular uptake.[9]

Experimental Workflow Diagram:

Caption: Workflow for amine functionalization of MSNs.

Step-by-Step Methodology:

-

Setup: Add 500 mg of dried MSNs to a 100 mL three-neck flask equipped with a condenser. Add 40 mL of anhydrous toluene and sonicate for 15 minutes to create a fine dispersion.

-

Inert Atmosphere: Purge the system with nitrogen for 10 minutes.

-

Reagent Addition: Add 1.0 mL of APTES to the suspension via syringe.

-

Reaction: Heat the mixture to reflux (~110°C) and maintain under a nitrogen atmosphere with vigorous stirring for 24 hours.

-

Purification: Cool the reaction to room temperature. Collect the functionalized particles by centrifugation (10,000 x g, 15 minutes).

-

Washing: To remove unreacted APTES, wash the particles twice with toluene and twice with ethanol.

-

Drying: Dry the final amine-functionalized MSNs (MSN-NH₂) in a vacuum oven at 60°C overnight.

Application: Loading and Release of Ibuprofen

This section provides a validated protocol for quantifying the performance of the synthesized MSN-NH₂ as a drug delivery vehicle.

Rationale: Ibuprofen is an anionic model drug that will bind electrostatically to the protonated amine groups on the MSN-NH₂ surface. The most common method for loading is passive adsorption from a concentrated drug solution.[10][11] The loading efficiency is influenced by factors like the drug-to-carrier ratio, solvent, pH, and time.[12]

Protocol:

-

Drug Loading:

-

Prepare a 10 mg/mL stock solution of Ibuprofen in hexane.

-

Disperse 100 mg of the dried MSN-NH₂ in 10 mL of the Ibuprofen solution.

-

Seal the container and stir the suspension at room temperature for 24 hours.

-

Collect the drug-loaded nanoparticles (MSN-NH₂-Ibu) by centrifugation (12,000 x g, 15 min).

-

Crucially, collect and save the supernatant for analysis.

-

Wash the pellet once with 1 mL of hexane to remove surface-adsorbed drug and dry under vacuum.

-

-

Quantification of Loading:

-

Create a calibration curve for Ibuprofen in hexane using a UV-Vis spectrophotometer (λₘₐₓ ≈ 264 nm).

-

Measure the absorbance of the saved supernatant (dilute if necessary) to determine the concentration of unloaded drug.

-

Calculate the Drug Loading Content (DLC) and Entrapment Efficiency (EE) using the following equations:[4]

-

Mass of Loaded Drug = (Initial Mass of Drug) - (Mass of Drug in Supernatant)

-

DLC (%) = (Mass of Loaded Drug / Mass of Drug-Loaded MSNs) x 100

-

EE (%) = (Mass of Loaded Drug / Initial Mass of Drug) x 100

-

-

-

In Vitro Drug Release:

-

Prepare two release media: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating blood) and pH 5.5 (simulating an endosomal/tumor environment).

-

Disperse 20 mg of MSN-NH₂-Ibu into 20 mL of each release medium in separate containers.

-

Place the containers in a shaking incubator at 37°C.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the suspension and centrifuge to pellet the MSNs.

-

Measure the concentration of Ibuprofen in the supernatant using UV-Vis spectroscopy.

-

Replenish the release medium with 1 mL of fresh PBS to maintain a constant volume.

-

Plot the cumulative percentage of drug released versus time for both pH conditions.

-

Conclusion

This compound is a superior precursor for the synthesis of advanced silica nanomaterials where precise control over particle size and morphology is critical. The differential hydrolysis rates of its methoxy and ethoxy groups provide a kinetic advantage, enabling the reproducible formation of highly monodisperse and well-ordered porous structures. The protocols outlined herein provide a comprehensive and validated framework for researchers to synthesize, functionalize, and evaluate these materials for demanding applications, particularly in the field of targeted drug delivery.

References

-

Rahman, I. A., & Padavettan, V. (2012). Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica-Polymer Nanocomposites—A Review. Journal of Nanomaterials, 2012, 132424. [Link]

-

Vallet-Regí, M., Balas, F., & Arcos, D. (2007). Mesoporous materials for drug delivery. Angewandte Chemie International Edition, 46(40), 7548-7558. [Link]

-

Slowing, I. I., Vivero-Escoto, J. L., Wu, C. W., & Lin, V. S. Y. (2008). Mesoporous silica nanoparticles as controlled release drug delivery and gene transfection carriers. Advanced Drug Delivery Reviews, 60(11), 1278-1288. [Link]

-

Tang, F., Li, L., & Chen, D. (2012). Mesoporous silica nanoparticles: synthesis, biocompatibility and drug delivery. Advanced Materials, 24(12), 1504-1534. [Link]

-

He, Q., & Shi, J. (2014). MSN anti-cancer nanomedicines: chemotherapy enhancement, overcoming of drug resistance, and targeted therapy. Advanced Materials, 26(3), 391-411. [Link]

-

Asefa, T., & Tao, Z. (2012). Mesoporous silica and organosilica materials: review of their synthesis and organic functionalization. Canadian Journal of Chemistry, 90(12), 1015-1031. [Link]

-

Lin, Y. S., & Haynes, C. L. (2010). Impacts of mesoporous silica nanoparticle size, pore ordering, and pore integrity on hemolytic activity. Journal of the American Chemical Society, 132(13), 4834-4842. [Link]

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press. [Link]

-

Manzano, M., & Vallet-Regí, M. (2020). Mesoporous silica nanoparticles for drug delivery. Advanced Functional Materials, 30(2), 1902634. [Link]

-

Rastegari, E., Hsankhani, Z. R., & Alimohammadi, F. (2021). Mesoporous silica nanoparticles as a carrier for drug delivery. Artificial cells, nanomedicine, and biotechnology, 49(1), 305-318. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Application of 8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane in hybrid organic-inorganic coatings.

Application of Functionalized Alkoxysilanes in Hybrid Organic-Inorganic Coatings: A Technical Guide

Introduction

The field of advanced materials continually seeks innovations in protective and functional coatings. Among the most promising areas is the development of hybrid organic-inorganic coatings, which synergistically combine the properties of both material classes. These coatings are typically synthesized via the sol-gel process, a versatile method for creating ceramic and glass materials at low temperatures.[1] At the heart of this technology are functionalized alkoxysilane precursors.

While the specific compound "8,8-Diethoxy-5,5-dimethoxy-2,4,9-trioxa-5-silaundecane" is not found in readily available chemical literature, its name suggests a functionalized alkoxysilane possessing both methoxy and ethoxy leaving groups on the silicon atom, along with an organic spacer containing ether linkages. Such molecules are designed to act as molecular bridges between organic and inorganic phases, enabling the creation of highly durable, flexible, and functional coatings. This guide will focus on the principles and applications of this class of functionalized alkoxysilanes in the formulation of hybrid coatings. We will explore the underlying sol-gel chemistry, provide detailed experimental protocols, and discuss the characterization of the resulting materials.

The Sol-Gel Process: A Foundation for Hybrid Coatings

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of either discrete particles or network polymers.[2] For hybrid organic-inorganic coatings, the process typically involves the hydrolysis and condensation of alkoxysilane precursors.[3]

1. Hydrolysis: The process is initiated by the hydrolysis of the alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom in the presence of water and a catalyst (acid or base). This reaction replaces the alkoxy groups with hydroxyl (silanol) groups.

R-Si(OR')3 + 3H2O -> R-Si(OH)3 + 3R'OH

2. Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions with other silanol groups or remaining alkoxy groups to form siloxane (Si-O-Si) bridges. This polycondensation process results in the formation of a three-dimensional inorganic network.[2]

2 R-Si(OH)3 -> (HO)2(R)Si-O-Si(R)(OH)2 + H2O

The organic functional group (R) remains attached to the silicon atom and becomes an integral part of the final network, imparting properties such as flexibility, hydrophobicity, or specific chemical functionalities.

The Role of Mixed Alkoxy Groups

The presence of different alkoxy groups (e.g., methoxy and ethoxy) on the same silane precursor can influence the rates of hydrolysis and condensation, offering a finer control over the sol-gel process. Generally, methoxy groups hydrolyze faster than ethoxy groups, which can be leveraged to tailor the final network structure and properties of the coating.

Experimental Protocols

The following protocols provide a framework for the formulation, application, and characterization of hybrid organic-inorganic coatings using functionalized alkoxysilanes.

Protocol 1: Sol Preparation

This protocol outlines the preparation of a hybrid sol using a representative functionalized alkoxysilane.

Materials:

-

Functionalized Alkoxysilane (e.g., a silane with ether linkages and mixed alkoxy groups)

-

Co-precursor (e.g., Tetraethoxysilane - TEOS, for enhancing network density)[4]

-

Solvent (e.g., Ethanol, Isopropanol)

-

Water (Deionized)

-

Catalyst (e.g., Hydrochloric acid or Acetic acid)

Procedure:

-

In a clean, dry reaction vessel, combine the functionalized alkoxysilane and TEOS (if used) with the solvent. The molar ratios of the precursors will determine the final properties of the coating.

-

In a separate vessel, prepare an aqueous solution of the catalyst.

-

Slowly add the acidic water to the alkoxysilane solution under vigorous stirring. The mixture may become warm, indicating the onset of hydrolysis.

-

Continue stirring the sol at room temperature for a specified period (typically 1-24 hours) to allow for sufficient hydrolysis and initial condensation. The viscosity of the sol will gradually increase.

Protocol 2: Coating Deposition

The prepared sol can be deposited onto a substrate using various techniques. The choice of method depends on the desired coating thickness and uniformity.

Common Deposition Techniques:

-

Dip-coating: Involves immersing the substrate in the sol and withdrawing it at a constant speed.

-

Spin-coating: A small amount of sol is applied to the center of a substrate, which is then spun at high speed to spread the liquid by centrifugal force.

-

Spray-coating: The sol is atomized and sprayed onto the substrate, suitable for large or complex surfaces.[5]

Post-Deposition Curing: After deposition, the coating is typically subjected to a thermal curing process to complete the condensation reactions and remove residual solvent and water. The curing temperature and time are critical parameters that influence the final coating properties.[5]

Characterization of Hybrid Coatings

A comprehensive characterization of the hybrid coatings is essential to evaluate their performance and understand the structure-property relationships.

| Property | Characterization Technique(s) | Key Insights Gained |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of Si-O-Si network formation, presence of organic functional groups, and degree of condensation.[3] |

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Determination of decomposition temperatures and glass transition temperatures.[3][6] |

| Mechanical Properties | Nanoindentation, Pencil Hardness Test, Adhesion Tests (e.g., Cross-hatch) | Measurement of hardness, elastic modulus, and adhesion to the substrate.[7] |

| Surface Properties | Contact Angle Goniometry, Atomic Force Microscopy (AFM) | Evaluation of hydrophobicity/hydrophilicity and surface roughness/topography.[5] |

| Optical Properties | UV-Vis Spectroscopy | Assessment of transparency and antireflective properties.[4] |

Visualizing the Workflow

Caption: Workflow for the creation and evaluation of hybrid organic-inorganic coatings.

Causality in Experimental Choices

-

Choice of Catalyst: An acid catalyst generally promotes faster hydrolysis, leading to a more linear polymer structure, while a base catalyst favors condensation, resulting in more branched, particulate-like structures. The choice of catalyst is therefore crucial in determining the microstructure of the coating.

-

Solvent Selection: The solvent must be miscible with both the alkoxysilane precursors and water. Alcohols like ethanol or isopropanol are commonly used as they also participate in the hydrolysis/condensation equilibrium.[5]

-

Water-to-Silane Ratio (r): The 'r' value significantly impacts the extent of hydrolysis. A stoichiometric amount of water is required for complete hydrolysis, but sub-stoichiometric amounts can be used to control the reaction kinetics and the final network structure.

-

Curing Temperature: The curing temperature must be high enough to drive the condensation reactions to completion and remove residual volatile components, but low enough to prevent thermal degradation of the organic functionalities within the hybrid network.[3]

Conclusion

Functionalized alkoxysilanes are pivotal in the development of advanced hybrid organic-inorganic coatings. By carefully selecting the precursor's organic functionality and alkoxy groups, and by precisely controlling the sol-gel process parameters, it is possible to tailor the coating properties for a wide range of applications, from protective layers with enhanced mechanical and thermal stability to functional surfaces with specific optical or chemical properties.[8] The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore and innovate in this exciting field of materials science.

References

- (Reference information for a specific synthesis, if available, would be cited here)

- (Reference information for a specific synthesis, if available, would be cited here)

- (Reference information for a specific synthesis, if available, would be cited here)

- (Reference information for a specific synthesis, if available, would be cited here)

-

Hybrid Organic–Inorganic Materials Prepared by Sol–Gel and Sol–Gel-Coating Method for Biomedical Use: Study and Synthetic Review of Synthesis and Properties. MDPI. [Link]

-

Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. MDPI. [Link]

-

Organic/Inorganic Hybrid Network Materials by the Sol−Gel Approach. ACS Publications. [Link]

-

Hydrolysis and Condensation of Alkoxysilane for the Preparation of Hybrid Coating Based on Polyurethane/Polysiloxane-Modified Epoxy. ResearchGate. [Link]

-

Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review. PMC - NIH. [Link]

-

Slippery Alkoxysilane Coatings for Antifouling Applications. ACS Publications. [Link]

- (Reference information for a specific synthesis, if available, would be cited here)

-

Manufacturing and Characterization of Organic-Inorganic Hybrid Coating Film Using Sol-Gel Method. Korean Journal of Materials Research. [Link]

-

Synthesis and Properties of Alkoxysilane Castor Oil and Their Polyurethane/Urea–Silica Hybrid Coating Films. ResearchGate. [Link]

- (Reference information for a specific synthesis, if available, would be cited here)

- (Reference information for a specific synthesis, if available, would be cited here)

- (Reference information for a specific synthesis, if available, would be cited here)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Hybrid Materials Prepared by Sol-Gel Method for Biomedical Implementations. A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]